

# 4-Hydroxy-2-methylbutanal CAS number 22073-05-8

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methylbutanal

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An In-Depth Technical Guide to **4-Hydroxy-2-methylbutanal** (CAS: 22073-05-8)

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **4-Hydroxy-2-methylbutanal**, a versatile bifunctional molecule of interest to researchers in organic synthesis, metabolic engineering, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and analytical characterization, offering field-proven insights for its practical application.

## Molecular Overview and Physicochemical Properties

**4-Hydroxy-2-methylbutanal**, with the chemical formula  $C_5H_{10}O_2$ , is characterized by the presence of both a primary alcohol (-OH) and an aldehyde (-CHO) functional group.<sup>[1]</sup> This duality dictates its chemical behavior, making it a valuable chiral building block and an intermediate in various synthetic pathways. Its structure presents a stereocenter at the C2 position, meaning it can exist as (R)- and (S)-enantiomers, a critical consideration in pharmaceutical and biological applications.

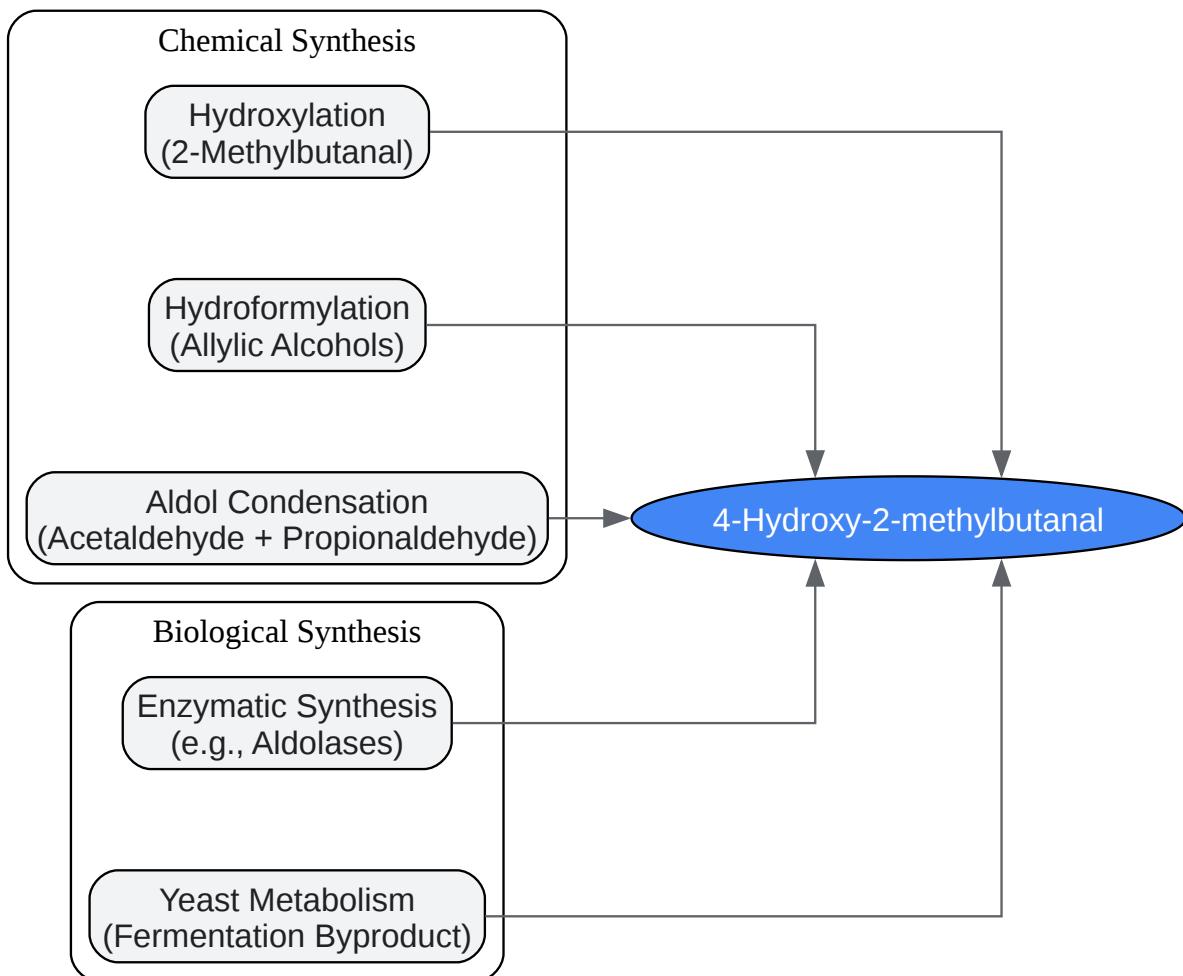
The fundamental physicochemical properties are summarized below, providing a foundational dataset for experimental design.

Property	Value	Source
CAS Number	22073-05-8	<a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	102.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-hydroxy-2-methylbutanal	<a href="#">[2]</a>
SMILES	CC(CCO)C=O	<a href="#">[2]</a>
InChIKey	PLBZJQQQFIOXRU-UHFFFAOYSA-N	<a href="#">[2]</a>
XLogP3	-0.1	<a href="#">[2]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[2]</a>

## Synthesis Methodologies: A Comparative Analysis

The synthesis of **4-Hydroxy-2-methylbutanal** can be approached through several distinct routes, each with strategic advantages depending on the desired scale, purity, and enantiomeric excess. The choice of method is a critical experimental decision driven by precursor availability, cost, and the required stereochemical control.

## Core Synthetic Pathways

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Caption: Key chemical and biological routes for the synthesis of **4-Hydroxy-2-methylbutanal**.

## Chemical Synthesis Protocols

A. Aldol Condensation: This classical carbon-carbon bond-forming reaction provides a straightforward route from simple precursors.<sup>[1]</sup> The reaction between acetaldehyde and propionaldehyde under basic conditions can yield the target molecule.

- **Rationale:** The choice of a base catalyst (e.g., NaOH, KOH) is crucial for deprotonating the  $\alpha$ -carbon of propionaldehyde, forming the nucleophilic enolate that attacks the electrophilic

carbonyl carbon of acetaldehyde. Temperature control is paramount to prevent side reactions, such as self-condensation or dehydration of the final product.

- **Self-Validation:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the more polar product spot. The final structure must be confirmed via spectroscopic methods as outlined in Section 4.

**B. Hydroformylation of Allylic Alcohols:** A powerful method for introducing the aldehyde functionality is the hydroformylation of precursors like 3-buten-1-ol.<sup>[1][3]</sup> This reaction involves the addition of syngas (a mixture of CO and H<sub>2</sub>) across the double bond.

- **Rationale:** Rhodium-based catalysts are often preferred over cobalt for their higher selectivity and milder reaction conditions. The choice of phosphine ligands is a key parameter to control the regioselectivity (normal- vs. iso-aldehyde), which is a classic challenge in hydroformylation. For this target, we desire addition at the terminal carbon.
- **Protocol: Hydroformylation of 3-Buten-1-ol**
  - **Reactor Setup:** A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with the rhodium catalyst (e.g., Rh(acac)(CO)<sub>2</sub>) and a suitable phosphine ligand in a degassed solvent like toluene.
  - **Substrate Addition:** 3-buten-1-ol is added to the reactor.
  - **Pressurization:** The reactor is sealed, purged several times with N<sub>2</sub>, and then pressurized with an equimolar mixture of CO and H<sub>2</sub> (syngas) to the target pressure (e.g., 20-50 bar).
  - **Reaction:** The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. Reaction progress is monitored by GC analysis of aliquots.
  - **Work-up:** After completion, the reactor is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

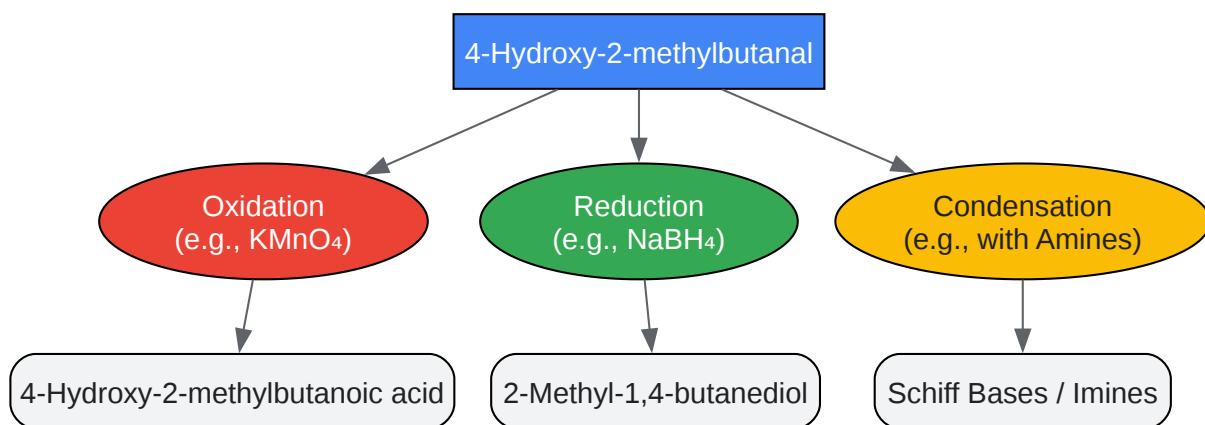
## Biological Synthesis

Biological routes offer high enantioselectivity, a critical advantage for drug development. The molecule is a known metabolic intermediate in microorganisms like yeast, produced during amino acid and carbohydrate metabolism.[\[1\]](#)

- **Rationale:** Leveraging enzymatic machinery can provide direct access to a single enantiomer. For instance, Class II aldolases from *E. coli* can catalyze the asymmetric aldol addition to generate **4-hydroxy-2-methylbutanal** with high enantiomeric excess (>90% ee). [\[1\]](#) This approach avoids the need for chiral separation or asymmetric catalysts required in traditional chemical synthesis.
- **Trustworthiness:** The fidelity of biological systems ensures high reproducibility. The product's enantiomeric purity can be validated using chiral chromatography (HPLC or GC), confirming the effectiveness of the biocatalytic system.

## Chemical Reactivity and Synthetic Utility

The dual functionality of **4-Hydroxy-2-methylbutanal** makes it a versatile intermediate. Its reactivity can be selectively targeted at either the aldehyde or the hydroxyl group, enabling a wide range of subsequent transformations.



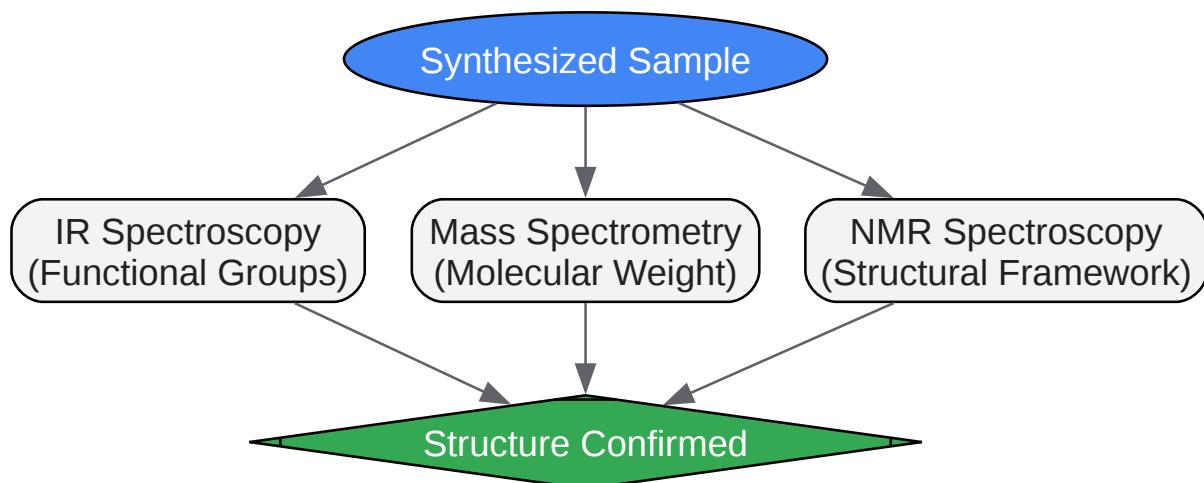
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Caption: Key reaction pathways illustrating the synthetic versatility of **4-Hydroxy-2-methylbutanal**.

- Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using mild oxidizing agents, yielding 4-Hydroxy-2-methylbutanoic acid.[1][4] This transformation is useful for creating hydroxy acid building blocks.
- Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol with reducing agents like sodium borohydride ( $\text{NaBH}_4$ ), resulting in 2-Methyl-1,4-butanediol.[1] Lithium aluminum hydride ( $\text{LiAlH}_4$ ) would reduce the aldehyde as well but is less chemoselective. The choice of  $\text{NaBH}_4$  is strategic for its mildness and safety profile.
- Condensation Reactions: The aldehyde functionality readily participates in condensation reactions. For example, it can react with amino acids or other primary amines to form Schiff bases, which is relevant in studies of protein modification.[1]

## Analytical Characterization: A Self-Validating Workflow

Unambiguous structural confirmation is non-negotiable in scientific research and drug development. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of synthesized **4-Hydroxy-2-methylbutanal**.



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Caption: A multi-technique workflow for the robust structural confirmation of the target molecule.

## Protocol: Spectroscopic Analysis

- Sample Preparation: Ensure the sample is free of solvent by drying under high vacuum. For NMR, dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). For IR, a thin film on a salt plate (NaCl or KBr) is sufficient. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.
- Infrared (IR) Spectroscopy:
  - Objective: To confirm the presence of key functional groups.
  - Expected Peaks:
    - A strong, broad absorption around  $3300\text{-}3400\text{ cm}^{-1}$ , characteristic of the O-H stretching vibration of the alcohol.
    - A sharp, strong absorption around  $1720\text{-}1740\text{ cm}^{-1}$ , characteristic of the C=O stretching vibration of the aliphatic aldehyde.
    - Absorptions around  $2900\text{-}3000\text{ cm}^{-1}$  for C-H stretching.
- Mass Spectrometry (MS):
  - Objective: To determine the molecular weight and fragmentation pattern.
  - Expected Results:
    - In an Electron Ionization (EI) spectrum, the molecular ion peak ( $\text{M}^+$ ) would appear at  $\text{m/z} = 102$ .
    - Common fragments would include the loss of water ( $[\text{M}-\text{H}_2\text{O}]^+$  at  $\text{m/z} = 84$ ) and loss of the formyl group ( $[\text{M}-\text{CHO}]^+$  at  $\text{m/z} = 73$ ).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To elucidate the precise carbon-hydrogen framework.
  - $^1\text{H}$  NMR (Expected Chemical Shifts & Multiplicities in  $\text{CDCl}_3$ ):

- ~9.6 ppm (doublet, 1H): The highly deshielded aldehyde proton (-CHO), split by the adjacent C2 proton.
- ~3.7 ppm (triplet, 2H): The methylene protons adjacent to the hydroxyl group (-CH<sub>2</sub>OH).
- ~2.4 ppm (multiplet, 1H): The proton at the C2 position (-CH(CH<sub>3</sub>)CHO), which will be complex due to splitting by multiple neighbors.
- ~1.6-1.8 ppm (multiplet, 2H): The methylene protons at the C3 position (-CH<sub>2</sub>CH<sub>2</sub>OH).
- ~1.1 ppm (doublet, 3H): The methyl protons (-CH<sub>3</sub>), split by the single proton on C2.
- A broad singlet for the hydroxyl proton (-OH), which may exchange and vary in position.

○ <sup>13</sup>C NMR (Expected Chemical Shifts):

- ~204 ppm: Aldehyde carbonyl carbon.
- ~60 ppm: Carbon bearing the hydroxyl group (-CH<sub>2</sub>OH).
- ~45 ppm: C2 carbon.
- ~30 ppm: C3 carbon.
- ~13 ppm: Methyl carbon.

By integrating the results—IR confirming the -OH and C=O groups, MS confirming the molecular weight of 102, and NMR providing the exact connectivity—a definitive and trustworthy structural assignment is achieved.

## Applications and Future Outlook

**4-Hydroxy-2-methylbutanal** is more than a synthetic curiosity; it holds potential in several advanced applications.

- Flavor and Fragrance: As a small, functionalized molecule, it is used as a flavoring agent in the food industry.<sup>[1]</sup>

- Pharmaceutical Synthesis: Its chiral nature makes it a valuable precursor for complex drug molecules where stereochemistry is critical for efficacy.
- Metabolic Engineering: The compound can serve as a precursor or intermediate in engineered metabolic pathways, such as modified MEP (2-C-methyl-D-erythritol 4-phosphate) pathways for the production of biofuels or specialty chemicals.[1]

## Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **4-Hydroxy-2-methylbutanal** is not widely available, precautions should be based on its functional groups. It should be handled as a potential skin and eye irritant, similar to related hydroxy aldehydes.[5][6]

- Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

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